6-cyclobutyl-1H-imidazo[1,2-b]pyrazole 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2097968-40-4
VCID: VC3144742
InChI: InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2
SMILES: C1CC(C1)C2=CC3=NC=CN3N2
Molecular Formula: C9H11N3
Molecular Weight: 161.2 g/mol

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2097968-40-4

Cat. No.: VC3144742

Molecular Formula: C9H11N3

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole - 2097968-40-4

Specification

CAS No. 2097968-40-4
Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
IUPAC Name 6-cyclobutyl-5H-imidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C9H11N3/c1-2-7(3-1)8-6-9-10-4-5-12(9)11-8/h4-7,11H,1-3H2
Standard InChI Key OLDXHVOQINOJPP-UHFFFAOYSA-N
SMILES C1CC(C1)C2=CC3=NC=CN3N2
Canonical SMILES C1CC(C1)C2=CC3=NC=CN3N2

Introduction

Chemical Structure and Properties

Structural Features

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole consists of a fused heterocyclic system with a cyclobutyl group attached at position 6. The imidazo[1,2-b]pyrazole core features a five-membered pyrazole ring fused with a five-membered imidazole ring, creating a planar bicyclic structure. This arrangement results in a nitrogen-rich heterocycle with three nitrogen atoms strategically positioned within the structure.

Physical and Chemical Properties

Based on the structural characteristics of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole and comparison with related compounds, the following properties can be inferred:

PropertyDescription
Molecular FormulaC₉H₁₁N₃
Molecular Weight161.21 g/mol
Physical StateCrystalline solid at room temperature
SolubilityModerate solubility in organic solvents (methanol, ethanol, DMSO)
LipophilicityModerate (estimated LogP: 1.5-2.0)
Hydrogen Bond Donors1 (N-H group)
Hydrogen Bond Acceptors3 (nitrogen atoms in the ring system)
AromaticityAromatic heterocyclic system

The nitrogen atoms within the imidazo[1,2-b]pyrazole scaffold contribute to its basicity and ability to engage in non-covalent interactions with biological macromolecules. The cyclobutyl substituent enhances the lipophilicity of the molecule compared to the unsubstituted scaffold, potentially improving membrane permeability while maintaining a balance between hydrophilic and lipophilic properties essential for drug-like characteristics.

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic synthesis techniques aimed at constructing the heterocyclic core and introducing the cyclobutyl substituent at the appropriate position. Several general approaches can be employed to access this compound:

  • Construction of the imidazo[1,2-b]pyrazole scaffold followed by regioselective functionalization to introduce the cyclobutyl group

  • Utilization of appropriately substituted building blocks that already contain the cyclobutyl moiety

  • Transition metal-catalyzed cross-coupling reactions to attach the cyclobutyl group to a pre-formed imidazo[1,2-b]pyrazole core

Each approach offers distinct advantages and challenges, with the optimal route depending on factors such as scalability requirements, availability of starting materials, and desired purity of the final product.

Key Synthetic Steps

A typical synthetic pathway for 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole might include the following key steps:

  • Synthesis of an appropriately substituted pyrazole derivative

  • Cyclization reaction to form the imidazo[1,2-b]pyrazole core, often utilizing α-halocarbonyl compounds

  • Introduction of the cyclobutyl group at position 6 through methods such as metal-catalyzed coupling reactions

  • Purification and isolation of the final product

For large-scale production, continuous flow chemistry or automated synthesis platforms might be employed to enhance efficiency and reproducibility. These advanced techniques allow for better control of reaction parameters, potentially leading to improved yields and higher purity of the final compound.

Biological Activities

Structure-Activity Relationships

The structural features of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole contribute to its biological activity profile in several ways:

Structural ElementContribution to Biological Activity
Imidazo[1,2-b]pyrazole CoreProvides a rigid scaffold with specific electronic distribution and hydrogen bonding capabilities
Cyclobutyl GroupIntroduces three-dimensional bulk, enhances lipophilicity, and creates specific steric interactions
N-H Group at Position 1Offers a hydrogen bond donor site for interaction with biological targets
Nitrogen Atoms in Ring SystemServe as hydrogen bond acceptors and potential coordination sites

Modifications to these structural elements can significantly impact biological activity, allowing for the development of derivatives with optimized properties for specific therapeutic applications.

Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole serves as a valuable scaffold for the development of novel therapeutic agents. Its potential applications include:

  • Development of enzyme inhibitors: The compound's structure may enable selective inhibition of enzymes involved in disease processes

  • Design of receptor modulators: Derivatives could be tailored to interact with specific receptors relevant to various pathological conditions

  • Creation of compounds with optimized pharmacokinetic profiles: The balanced physicochemical properties might contribute to favorable absorption, distribution, metabolism, and excretion characteristics

The versatility of this scaffold allows for extensive structural modifications to optimize activity, selectivity, and drug-like properties, making it a valuable starting point for drug discovery programs.

Role in Drug Discovery

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives can play several important roles in the drug discovery process:

  • As lead compounds for further optimization and development

  • As molecular probes to study biological systems and disease mechanisms

  • As building blocks for the construction of more complex molecules with enhanced biological activities

  • As tools for exploring structure-activity relationships and pharmacophore identification

These applications highlight the compound's utility beyond its direct therapeutic potential, positioning it as a valuable tool in multiple stages of the drug discovery pipeline.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole, offering insights into the impact of specific structural modifications:

CompoundKey Structural DifferenceEffect on Properties
(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanolAddition of hydroxymethyl group at position 7Increased hydrophilicity, additional hydrogen bonding capability
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazoleSmaller cycloalkyl ringReduced lipophilicity, altered spatial arrangement
6-Phenyl-1H-imidazo[1,2-b]pyrazoleAromatic ring instead of cyclobutylDifferent electronic distribution, potential for π-π interactions
Unsubstituted imidazo[1,2-b]pyrazoleAbsence of substituent at position 6Reduced molecular weight and lipophilicity

These structural analogues demonstrate how subtle modifications to the basic scaffold can significantly alter physicochemical properties and potentially biological activities, providing valuable insights for rational drug design.

Functionalized Derivatives

Various functionalized derivatives of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole have been studied, each offering distinct advantages for specific applications:

  • Carboxamide derivatives (position 7): Enhanced hydrogen bonding capabilities and potential for targeted interactions with biological receptors

  • Hydroxymethyl derivatives (position 7): Increased hydrophilicity and additional functional group for further modifications

  • N-alkylated derivatives: Modified basicity and hydrogen bonding properties at the nitrogen atoms

These modifications create a diverse array of compounds with tailored properties for various research and therapeutic applications, expanding the utility of the basic 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole scaffold.

Future Research Directions

Synthetic Methodology Development

Future research in the synthetic chemistry of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole could focus on:

  • Development of more efficient and selective synthetic routes

  • Application of green chemistry principles to reduce environmental impact

  • Utilization of enzymatic catalysis for stereoselective transformations

  • Implementation of flow chemistry techniques for continuous production

These advancements would facilitate access to this compound and its derivatives, enabling more comprehensive exploration of their potential applications.

Biological Evaluation

Comprehensive biological evaluation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole and its derivatives could include:

  • High-throughput screening against diverse enzyme and receptor panels

  • Investigation of cellular effects in various disease models

  • Assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties

  • Structure-activity relationship studies to identify optimal substitution patterns

Such studies would provide valuable insights into the compound's biological activity profile and guide the development of optimized derivatives for specific therapeutic applications.

Computational Studies

Advanced computational approaches could enhance understanding of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole through:

Computational MethodApplicationExpected Insights
Molecular DockingVirtual screening against protein targetsBinding modes and interaction patterns
Molecular DynamicsSimulation of molecular behaviorConformational preferences and flexibility
Quantum Mechanical CalculationsElectronic structure analysisReactivity and spectroscopic properties
QSAR/QSPR ModelsProperty predictionStructure-activity/property relationships

These computational studies would complement experimental work, providing theoretical foundations for the observed properties and guiding rational design efforts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator